molecular formula C13H16FN3O2 B2926250 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea CAS No. 894021-74-0

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea

Cat. No.: B2926250
CAS No.: 894021-74-0
M. Wt: 265.288
InChI Key: TVGSFSVTYQMXNP-UHFFFAOYSA-N
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Description

1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. It belongs to a class of compounds featuring a 5-oxopyrrolidine core coupled with a urea moiety, a structure known to be a component of many biologically active molecules . The compound incorporates a 3-fluorophenyl group at the 1-position of the pyrrolidinone ring and a 3,3-dimethylurea substituent, which may influence its physicochemical properties and interaction with biological targets. Research Applications and Value: While the specific biological activity of this compound requires further investigation, analogs based on the 5-oxopyrrolidine scaffold, particularly hydrazone derivatives, have demonstrated significant anticancer properties in preclinical studies . Research on similar structures has shown cytotoxic effects against aggressive cancer cell lines, including melanoma (A375), prostate adenocarcinoma (PPC-1), and triple-negative breast cancer (MDA-MB-231) . The presence of the urea functional group is also significant, as it can serve as a key pharmacophore, enabling hydrogen bonding with amino acids in enzyme active sites or receptor pockets . Handling and Usage: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers should handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2/c1-16(2)13(19)15-10-7-12(18)17(8-10)11-5-3-4-9(14)6-11/h3-6,10H,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGSFSVTYQMXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of urea derivatives, many of which exhibit pesticidal or herbicidal activity. Below is a comparative analysis of its structure and key features relative to analogs (Table 1).

Table 1: Structural and Molecular Comparison with Analogs

Compound Name Substituent on Pyrrolidinone Urea Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound 3-Fluorophenyl 3,3-Dimethyl C₁₃H₁₅FN₃O₂* 280.28* Fluorine may enhance bioavailability; dimethylurea likely reduces polarity .
1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-82-4) 4-Fluorophenyl 3-(3-Fluoro-4-methylphenyl) C₁₈H₁₇F₂N₃O₂ 345.30 Dual fluorination and methyl group may increase lipophilicity .
1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891105-06-9) 3-Fluorophenyl 3-(3-Acetylphenyl) C₁₉H₁₈FN₃O₃ 355.40 Acetyl group introduces a polar ketone, potentially altering metabolic stability .
Diuron (1-(3,4-Dichlorophenyl)-3,3-dimethylurea) N/A 3-(3,4-Dichlorophenyl) C₉H₁₀Cl₂N₂O 233.10 Herbicide; chlorine atoms enhance electrophilicity and herbicidal activity .
Isoproturon (3-(4-Isopropylphenyl)-1,1-dimethylurea) N/A 3-(4-Isopropylphenyl) C₁₂H₁₈N₂O 206.29 Herbicide; isopropyl group increases hydrophobicity .
1-(4-Pyridinyl)-3,3-dimethylurea N/A 3-(4-Pyridinyl) C₈H₁₁N₃O 165.19 Pyridine ring introduces basicity, potentially affecting solubility .

*Calculated values due to lack of direct experimental data.

Key Structural and Functional Differences

Substituent Position on Pyrrolidinone: The target compound and CAS 891105-06-9 share a 3-fluorophenyl group on the pyrrolidinone, whereas CAS 894017-82-4 has a 4-fluorophenyl substitution. Fluorine’s position on the aromatic ring can modulate electronic effects and binding interactions .

Urea Modifications :

  • The 3,3-dimethyl group in the target compound reduces hydrogen-bonding capacity compared to analogs with aromatic or acetylated urea substituents (e.g., CAS 891105-06-9). This may decrease solubility but improve membrane permeability .
  • Chlorinated aryl groups (e.g., Diuron) enhance electrophilicity and herbicidal potency but raise environmental persistence concerns .

Biological Implications :

  • Fluorine atoms (in the target compound and CAS 894017-82-4) may improve metabolic stability and bioavailability via reduced oxidative metabolism .
  • Pyridinyl derivatives (e.g., CAS 877640-98-7) exhibit varied pharmacokinetics due to heterocyclic basicity .

Biological Activity

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a pyrrolidinone ring and a urea moiety, which contribute to its interactions with various biological targets.

Chemical Structure

The molecular formula for 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea is C14H18FN3O2, with a molecular weight of approximately 277.31 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC14H18FN3O2
Molecular Weight277.31 g/mol
IUPAC Name1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realm of pharmacology. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various physiological processes.

The mechanism by which 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea exerts its effects involves binding to specific molecular targets. This interaction can modulate the activity of enzymes or receptors, leading to downstream biological effects. For instance, it may act as an inhibitor or an agonist depending on the target.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition Studies : In vitro assays have demonstrated that 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea can inhibit certain kinases involved in cell signaling pathways. These findings suggest its potential role in cancer therapy by disrupting proliferative signals.
  • Pharmacokinetics : Research on the pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.

Comparative Activity

The biological activity of 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea can be compared to similar compounds:

Compound NameActivity TypeReference
1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinopropylureaKinase Inhibition
1-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinopropylureaReceptor Agonism

Synthesis and Preparation

The synthesis of 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorophenyl Group : This step often utilizes electrophilic aromatic substitution methods.
  • Coupling with Urea Moiety : The final step involves nucleophilic substitution reactions to attach the urea group.

Q & A

Q. What are the established synthetic routes for 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea, and how can reaction efficiency be validated?

The compound is synthesized via urea formation between an isocyanate and amine. A typical approach involves reacting 3-fluorophenyl-substituted pyrrolidinone derivatives with dimethylcarbamoyl chloride in inert solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Efficiency is validated using HPLC for purity assessment and mass spectrometry (MS) for molecular weight confirmation. Reaction intermediates should be characterized via 1^1H/13^{13}C NMR to track regioselectivity and byproducts .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and urea linkage integrity.
  • X-ray crystallography : Resolve stereochemistry at the pyrrolidinone ring and fluorophenyl orientation. For example, similar compounds in used X-ray to validate substituent geometry .
  • FT-IR : Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and N-H urea vibrations (~3300 cm1^{-1}) .

Q. What are the critical physicochemical properties influencing solubility and bioavailability?

Key properties include:

  • Molecular weight : 359.4 g/mol (CAS 894030-05-8, ).
  • LogP : Predicted via computational tools (e.g., ChemAxon) to assess lipophilicity.
  • Hydrogen-bond donors/acceptors : The urea moiety (2 donors, 1 acceptor) impacts membrane permeability. Solubility can be tested in DMSO/PBS buffers for in vitro assays .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for scale-up?

Use factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example:

  • Response variables : Yield, purity.
  • Factors : Reaction time (6–24 hrs), temperature (25–80°C).
  • Statistical tools : ANOVA or software (Minitab, JMP) to identify significant factors. highlights DoE’s role in reducing trial runs while maintaining robustness .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • In silico modeling : Molecular docking (AutoDock) or MD simulations to assess binding affinity to targets like kinase enzymes. ’s SMILES/InChI data can guide 3D structure reconstruction .
  • Metabolic stability assays : Use liver microsomes to evaluate if discrepancies arise from rapid metabolite formation .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

  • DFT calculations : Model transition states for nucleophilic attacks on the urea carbonyl group. ’s quantum chemical methods (e.g., Gaussian) can predict regioselectivity in fluorophenyl ring functionalization .
  • Reaction pathway sampling : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways under varying pH or solvent conditions .

Q. How to design mechanistic studies for degradation pathways under physiological conditions?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2_2O2_2) conditions. Monitor via LC-MS for hydrolyzed (pyrrolidinone ring-opening) or oxidized products.
  • Isotopic labeling : Use 18^{18}O-water to trace hydrolysis mechanisms at the urea moiety .

Data Analysis and Validation

Q. What statistical approaches validate reproducibility in biological assays?

  • Bland-Altman plots : Compare intra- and inter-lab variability for IC50_{50} values.
  • Z’-factor analysis : Assess assay robustness in high-throughput screens (Z’ > 0.5 indicates reliability) .

Q. How to address conflicting crystallographic vs. computational geometry predictions?

  • Multiconformer modeling : Use software (e.g., Phenix) to refine X-ray data against DFT-optimized geometries.
  • Torsional angle analysis : Compare calculated (DFT) and observed (X-ray) dihedral angles for the fluorophenyl group .

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